molecular formula C13H10N2O4 B168056 4,4'-Dinitrodiphenylmethane CAS No. 1817-74-9

4,4'-Dinitrodiphenylmethane

Cat. No.: B168056
CAS No.: 1817-74-9
M. Wt: 258.23 g/mol
InChI Key: GLBZQZXDUTUCGK-UHFFFAOYSA-N
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Description

4,4'-Dinitrodiphenylmethane is an organic compound with the molecular formula C13H10N2O4. It is also known as 4,4’-dinitrodiphenylmethane. This compound is characterized by the presence of two nitro groups attached to the benzene rings, which are connected by a methylene bridge. It is a yellow crystalline solid that is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4'-Dinitrodiphenylmethane can be synthesized through the nitration of diphenylmethane. The process involves the reaction of diphenylmethane with a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods

In industrial settings, the production of bis(4-nitrophenyl)methane involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The nitration reaction is conducted in large-scale reactors with precise control over the reaction parameters to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,4'-Dinitrodiphenylmethane undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Bis(4-aminophenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4'-Dinitrodiphenylmethane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(4-nitrophenyl)methane involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-nitrophenoxy)methane
  • Bis(3-nitrophenyl)methane
  • Tris(4-nitrophenyl)methane

Uniqueness

4,4'-Dinitrodiphenylmethane is unique due to the presence of two nitro groups on the benzene rings, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1-nitro-4-[(4-nitrophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-14(17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBZQZXDUTUCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061992
Record name Benzene, 1,1'-methylenebis[4-nitro-
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Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817-74-9
Record name 1,1′-Methylenebis[4-nitrobenzene]
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Record name Benzene, 1,1'-methylenebis(4-nitro-
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Record name Bis(4-nitrophenyl)methane
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Record name Benzene, 1,1'-methylenebis[4-nitro-
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Record name Benzene, 1,1'-methylenebis[4-nitro-
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Record name Bis(4-nitrophenyl)methane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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